molecular formula C21H14N4O B5367990 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5367990
M. Wt: 338.4 g/mol
InChI Key: RUKXHSWQBPVQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, as mentioned above. It has also been shown to modulate the expression of certain genes involved in the regulation of inflammation and cell proliferation. These findings suggest that this compound could have multiple targets and mechanisms of action.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to have vasodilatory effects, which could be useful in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential as a new drug candidate for the treatment of various diseases. Its multiple targets and mechanisms of action could make it more effective than current drugs that target only one pathway. However, one limitation is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to investigate its potential as a new drug candidate for the treatment of various diseases, such as cancer, inflammation, and cardiovascular diseases. Another direction is to study its toxicity and pharmacokinetics in vivo, which could provide important information for the development of new drugs. Furthermore, the development of new synthesis methods and analogs could lead to the discovery of more potent and selective compounds. Overall, the potential applications of this compound in the field of medicinal chemistry make it a promising target for future research.
Conclusion
In conclusion, this compound is a heterocyclic compound that has shown promising results in terms of its potential applications in the field of medicinal chemistry. Its multiple targets and mechanisms of action make it an attractive candidate for the development of new drugs for the treatment of various diseases. Further research is needed to determine its safety and efficacy in vivo and to develop more potent and selective analogs.

Synthesis Methods

The synthesis of 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine has been achieved using different methods, including the reaction of 2-aminopyrimidine with 2-furylcarbonyl chloride and 4-biphenylcarboxylic acid, followed by cyclization using triethylamine. Another method involves the reaction of 2-amino-4-(4-biphenylyl)-5-(2-furyl)pyrimidine with acetic anhydride and triethylamine. These methods have been reported to yield high purity and good yields of the compound.

Scientific Research Applications

7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-5, which are involved in the regulation of inflammation and smooth muscle relaxation. These findings suggest that this compound could be a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-(furan-2-yl)-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O/c1-2-5-15(6-3-1)16-8-10-17(11-9-16)18-12-13-22-21-23-20(24-25(18)21)19-7-4-14-26-19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKXHSWQBPVQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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